![molecular formula C20H22N4O3 B2959112 1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea CAS No. 2380068-73-3](/img/structure/B2959112.png)
1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea
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Overview
Description
1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea is a chemical compound with the following structural formula: . It belongs to the class of Mannich base compounds and is derived from benzothiazole and morpholine.
Synthesis Analysis
The synthesis of this compound likely involves a Mannich reaction, which is a three-component condensation reaction. It typically involves an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . In the case of This compound , the specific synthetic pathway would need to be explored in relevant literature.
Molecular Structure Analysis
The crystal structure of this compound reveals that it crystallizes in the monoclinic space group (P2₁/c). The benzothiazole derivative acts as a Mannich base, with a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine. The dihedral angle between the benzothiazole and morpholine planes is approximately 70.37°, and the morpholine ring adopts a chair conformation. Weak C–H···S hydrogen bonds, as well as C–H···π and π···π interactions, stabilize the molecular structure .
properties
IUPAC Name |
1-benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(21-13-15-4-2-1-3-5-15)22-16-6-7-19-17(12-16)18(23-27-19)14-24-8-10-26-11-9-24/h1-7,12H,8-11,13-14H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXLFGGSWZEPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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